molecular formula C8H11N3O B14509195 Hydrazine, 1,1-dimethyl-2-isonicotinyl- CAS No. 63884-58-2

Hydrazine, 1,1-dimethyl-2-isonicotinyl-

Cat. No.: B14509195
CAS No.: 63884-58-2
M. Wt: 165.19 g/mol
InChI Key: KBKSQARHBWLOTQ-UHFFFAOYSA-N
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Description

Hydrazine, 1,1-dimethyl-2-isonicotinyl-, is a substituted hydrazine derivative characterized by a 1,1-dimethylhydrazine backbone conjugated with an isonicotinyl group (a pyridine ring substituted at the 4-position). This structural configuration confers unique physicochemical and biological properties, distinguishing it from other hydrazine derivatives. Substituted hydrazines are pivotal in medicinal chemistry and organic synthesis due to their versatility as intermediates and their diverse pharmacological activities .

Properties

CAS No.

63884-58-2

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N',N'-dimethylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H11N3O/c1-11(2)10-8(12)7-3-5-9-6-4-7/h3-6H,1-2H3,(H,10,12)

InChI Key

KBKSQARHBWLOTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide typically involves the reaction of 4-pyridinecarboxylic acid with 2,2-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 2,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Observations :

  • The isonicotinyl group introduces aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors .
  • 1,1-dimethyl substitution reduces nucleophilicity compared to monosubstituted hydrazines, altering reactivity in condensation or alkylation reactions .

Reactivity and Chemical Properties

Comparative Reactivity

  • Oxidation Sensitivity : 1,1-Disubstituted hydrazines (e.g., 1,1-dimethyl derivatives) resist oxidation to azo compounds compared to 1,2-disubstituted analogs, which form stable azo products .
  • Nucleophilic Reactivity : The isonicotinyl group directs electrophilic substitution reactions to the pyridine ring, whereas methyl groups sterically hinder N-centered reactions .

Pharmacological Profile

Comparative studies highlight substituent-dependent bioactivity:

  • Antimicrobial Activity : Hydrazine derivatives with aromatic substituents (e.g., isonicotinyl) show enhanced activity against Gram-positive bacteria compared to aliphatic analogs .
  • Antiviral Potential: Pyridine-containing hydrazines (e.g., isonicotinyl derivatives) may inhibit viral proteases, similar to furan-based analogs reported for SARS-CoV-2 .
  • Cytotoxicity: 1,1-Dimethyl substitution reduces acute toxicity relative to monosubstituted hydrazines, aligning with the lower carcinogenicity of dialkylhydrazines vs. nitrosamines .

Mechanistic Insights

  • Enzyme Inhibition : The isonicotinyl group may chelate metal ions in enzyme active sites, a mechanism observed in pyrazine-derived antimicrobial agents .
  • Receptor Binding : Steric effects from 1,1-dimethyl groups could modulate affinity for CNS targets, as seen in pyrazole derivatives .

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